Cinchonine sulfate dihydrate, 98%

Overview

Description

Cinchonine sulfate dihydrate, 98% (C9H12N2O3S•2H2O) is an alkaloid derived from the bark of the Cinchona tree, which is native to South America. Cinchonine sulfate dihydrate has a variety of applications, including scientific research, laboratory experiments, and pharmaceuticals. It is a white crystalline powder with a melting point of approximately 160°C and a molecular weight of 308.33 g/mol. This compound has been used for centuries to treat a variety of ailments, including malaria, headaches, and fever.

Mechanism of Action

Cinchonine sulfate dihydrate has been studied for its mechanism of action. It has been found to act as an antagonist at several different receptors, including the dopamine D1 receptor, the serotonin 5-HT2A receptor, and the muscarinic M1 receptor. Additionally, it has been found to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine.

Biochemical and Physiological Effects

Cinchonine sulfate dihydrate has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-anxiety, and anti-depressant effects. Additionally, it has been found to have analgesic and anti-epileptic effects. Furthermore, it has been found to have neuroprotective effects, as well as to modulate the release of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

Cinchonine sulfate dihydrate has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is a relatively safe compound, and therefore can be used in experiments without the risk of toxicity. Additionally, it is an easily available compound, and is relatively inexpensive compared to other compounds. However, it has a relatively low solubility in water, which can make it difficult to use in experiments.

Future Directions

There are a variety of future directions for the use of cinchonine sulfate dihydrate in scientific research. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Additionally, it could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their effects on the nervous system. Furthermore, it could be used to investigate the effects of drugs on the cardiovascular system and to study the effects of drugs on the immune system. Finally, it could be used to study the effects of drugs on the metabolism, as well as their effects on the endocrine system.

Synthesis Methods

Cinchonine sulfate dihydrate can be synthesized from the bark of the Cinchona tree. The bark is dried and ground into a fine powder. This powder is then treated with sulfuric acid, and the resulting solution is heated to form a precipitate. The precipitate is then filtered and washed with water, and the resulting product is a white crystalline powder. This powder is then dried and ground into a fine powder, which is then ready for use.

Scientific Research Applications

Cinchonine sulfate dihydrate has been used in scientific research for a variety of applications. It has been used to study the mechanism of action of drugs, as well as to investigate the biochemical and physiological effects of drugs. It has also been used in laboratory experiments to study the pharmacokinetics and pharmacodynamics of drugs. Additionally, it has been used to investigate the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system.

properties

IUPAC Name |

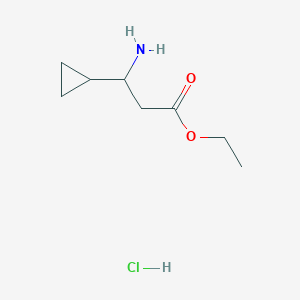

(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C19H22N2O.H2O4S.2H2O/c2*1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4;;/h2*2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4);2*1H2/t2*13-,14-,18+,19-;;;/m00.../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXYGFYEGUEAQG-KKDFKURBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.C=C[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=CC=NC4=CC=CC=C34)O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinchonine sulfate dihydrate | |

CAS RN |

5949-17-7 | |

| Record name | Cinchonine sulfate dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005949177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINCHONINE SULFATE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V7A43GW58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.